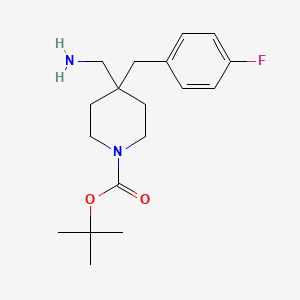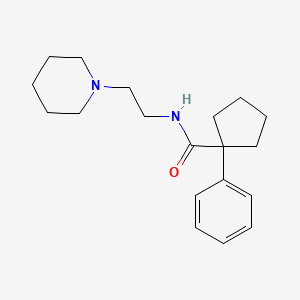
3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a compound with a complex structure, featuring multiple functional groups that contribute to its unique reactivity and versatility. The presence of a chloro group, methoxy groups, and a trifluoromethylphenoxy group within the molecular framework allows for a range of chemical interactions, making it valuable for diverse applications in chemistry and biomedicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one can be achieved through a multi-step process:
- Step 1: Preparation of the Isoquinoline Core:
Starting material: : A suitable 3,4-dihydroisoquinoline derivative.
Reagents: : Commonly involve bromination or chlorination to introduce halogen atoms.
Conditions: : Typically, reactions are carried out under anhydrous conditions at elevated temperatures.
- Step 2: Introduction of Methoxy Groups:
Reagents: : Dimethyl sulfate or methanol in the presence of a base.
Conditions: : Reactions are often conducted under reflux with appropriate solvents such as ethanol or dichloromethane.
- Step 3: Attachment of Trifluoromethylphenoxy Group:
Reagents: : 3-(trifluoromethyl)phenol and a suitable leaving group like tosyl chloride.
Conditions: : Catalytic amounts of a strong base like potassium carbonate are used to facilitate the reaction.
- Step 4: Chlorination and Final Coupling:
Reagents: : Chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Conditions: : Reactions are typically conducted at low to moderate temperatures to avoid decomposition of sensitive intermediates.
Industrial Production Methods: Industrial-scale production often relies on optimized versions of the synthetic routes, emphasizing high yields, cost-effectiveness, and scalability. Continuous flow processes and automation are increasingly adopted to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the isoquinoline core or methoxy groups.
Reduction: : Selective reduction of specific functional groups can be achieved using reagents like lithium aluminum hydride.
Substitution: : The presence of chloro and methoxy groups allows for nucleophilic and electrophilic substitution reactions.
Oxidation: : Employing oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: : Reagents like sodium ethoxide or Grignard reagents are used to introduce new functional groups.
Oxidation: : Formation of corresponding ketones or aldehydes.
Reduction: : Production of alcohols or amines.
Substitution: : Generation of diverse derivatives with functionalized phenoxy groups.
Applications De Recherche Scientifique
3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one finds applications across various scientific domains:
Chemistry: : Utilized as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: : Explored for its potential in modulating biological pathways, especially in cell signaling and receptor interactions.
Medicine: : Investigated for therapeutic applications in conditions like cancer, inflammation, and neurological disorders.
Industry: : Used in the development of advanced materials, agrochemicals, and as an intermediate in fine chemical production.
Mécanisme D'action
The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. Its multiple functional groups enable binding to specific sites, modulating the activity of target proteins and altering cellular pathways. The trifluoromethylphenoxy moiety, in particular, enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, 3-chloro-1-(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar Compounds :
3-chloro-1-(6,7-dimethoxy-1-(phenoxymethyl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-chloro-1-(1-(3,4-dimethoxyphenoxy)methyl-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one: Variation in the position and nature of methoxy groups affects its chemical properties.
This compound's structural nuances make it a valuable candidate for diverse research and industrial applications, continuously driving innovation and discovery across fields.
Propriétés
IUPAC Name |
3-chloro-1-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF3NO4/c1-29-19-10-14-7-9-27(21(28)6-8-23)18(17(14)12-20(19)30-2)13-31-16-5-3-4-15(11-16)22(24,25)26/h3-5,10-12,18H,6-9,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPRMTPGJKHLCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)CCCl)COC3=CC=CC(=C3)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B2367768.png)
![6-(3-bromophenyl)-2-[(2-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2367769.png)

![N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide](/img/structure/B2367773.png)
![Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate](/img/structure/B2367774.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2367777.png)

![N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide](/img/structure/B2367779.png)



![N-(1-cyanocyclopentyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2367787.png)

